CXCR4 probe 1

Description

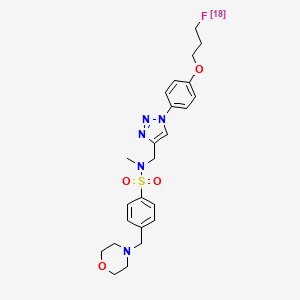

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H30FN5O4S |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

N-[[1-[4-(3-(18F)fluoranylpropoxy)phenyl]triazol-4-yl]methyl]-N-methyl-4-(morpholin-4-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C24H30FN5O4S/c1-28(35(31,32)24-9-3-20(4-10-24)17-29-12-15-33-16-13-29)18-21-19-30(27-26-21)22-5-7-23(8-6-22)34-14-2-11-25/h3-10,19H,2,11-18H2,1H3/i25-1 |

InChI Key |

OQBSVUATTYJWKE-FNNGWQQSSA-N |

Isomeric SMILES |

CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCC[18F])S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |

Canonical SMILES |

CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCCF)S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |

Origin of Product |

United States |

Design and Engineering Methodologies for Cxcr4 Probe 1 and Its Analogs

Structural Design Principles and Pharmacophore Considerations in Probe Development

The rational design of CXCR4 probes begins with the three-dimensional structure of the receptor itself. Crystal structures of CXCR4, often in complex with antagonists, have revealed key binding regions that are essential for ligand interaction. mdpi.comnih.gov The receptor features a primary binding pocket (the major pocket) and a smaller, secondary subpocket (the minor pocket). mdpi.com Different ligands may interact with one or both of these sites, and understanding these interactions is fundamental to designing new, high-affinity probes. mdpi.com

Pharmacophore modeling is a critical tool in this process. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) that a molecule must possess to bind to a specific receptor. For CXCR4, these models are often generated from the crystal structures of the receptor bound to a known antagonist. researchgate.net For instance, the structure of CXCR4 in complex with the small molecule IT1t or the cyclic peptide CVX15 provides a blueprint for the key interactions required for high-affinity binding. nih.gov

Key pharmacophoric features for CXCR4 antagonists often include:

Positively Charged Groups: The extracellular surface of CXCR4 is negatively charged. nih.gov Consequently, most potent antagonists incorporate basic functional groups, such as the guanidinium (B1211019) group of arginine or protonated amines, which form strong ionic interactions with acidic residues like Asp262, Asp171, and Glu288 in the binding pocket. nih.gov

Aromatic Moieties: Aromatic side chains, such as those from tyrosine, phenylalanine, or naphthylalanine, are crucial for establishing hydrophobic and π-π stacking interactions within the receptor's binding pockets. proquest.com

Specific 3D Conformation: For peptidic probes, particularly cyclic ones, maintaining a rigid and specific backbone conformation is essential for orienting the pharmacophoric side chains correctly for optimal receptor engagement. nih.gov

By analyzing these features, researchers can design new analogs or modify existing scaffolds, such as the cyclic pentapeptide FC131 or the 14-amino acid peptide T140, to enhance binding affinity and specificity, which are critical attributes for an effective imaging or therapeutic probe. snmjournals.orgresearchgate.net

Chemical Synthesis Strategies for CXCR4 Probe Variants

The synthesis of CXCR4 probe variants depends on their chemical nature, whether they are peptide-based or small organic molecules.

For peptidic probes, Solid-Phase Peptide Synthesis (SPPS) is the predominant method. snmjournals.orgnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amino terminus is a common strategy. nih.gov For cyclic peptides, such as analogs of FC131, the linear peptide is first assembled on the resin, after which it is cleaved and undergoes a head-to-tail cyclization step in solution. snmjournals.org More complex syntheses may involve creating peptide bond isosteres, such as amidines, to enhance biological activity or stability. snmjournals.org

Another strategy for creating cyclic peptide mimics involves ring-closing metathesis . This powerful reaction can be used to form the core cyclic structure from linear precursors, offering a divergent approach to synthesizing various analogs. researchgate.netnih.gov

For small-molecule probes, such as those based on the IT1t or AMD3100 scaffolds, multi-step organic synthesis is required. These synthetic routes can be lengthy and complex, often involving the creation of heterocyclic cores like pyridines or benzimidazoles, followed by functionalization through reactions like reductive amination to introduce the necessary pharmacophoric elements. proquest.comnih.gov

The table below summarizes the primary synthesis strategies for different classes of CXCR4 probe backbones.

| Probe Backbone Class | Primary Synthesis Strategy | Key Techniques |

| Cyclic Peptides (e.g., FC131, Pentixafor) | Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization | Fmoc chemistry, Head-to-tail cyclization |

| Peptide Analogs (e.g., T140, EPI-X4) | Solid-Phase Peptide Synthesis (SPPS) | Fmoc chemistry, Microwave-assisted synthesis |

| Small Molecules (e.g., IT1t, AMD3465) | Multi-step Organic Synthesis | Heterocycle formation, Reductive amination, Cross-coupling reactions |

Radiochemical Synthesis and Radiolabeling Approaches for Imaging Probes

To function as imaging agents for techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), CXCR4 probes must be labeled with a radionuclide. This process involves conjugating a chelator to the probe's backbone during chemical synthesis, which can then securely hold a radiometal.

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide widely used for PET imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator. The most common method for ⁶⁸Ga-labeling involves using a macrocyclic chelator, typically 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The DOTA-conjugated peptide precursor is incubated with ⁶⁸GaCl₃ eluted from the generator. springernature.comnih.gov The reaction is typically performed in a buffered solution (e.g., acetate (B1210297) or HEPES) at an acidic pH (3.5-5.0) and elevated temperatures (95-100°C) for 5-15 minutes. researchgate.netnih.govmdpi.com

The resulting [⁶⁸Ga]Ga-DOTA-peptide is then purified, often using a solid-phase extraction (SPE) cartridge (e.g., C18), to remove unchelated ⁶⁸Ga and other impurities. snmjournals.org This process has been successfully automated using various synthesis modules, which ensures reproducible, high-yield production of radiopharmaceuticals like [⁶⁸Ga]Ga-Pentixafor for clinical use. researchgate.netsnmjournals.orgnih.gov

Fluorine-18 (¹⁸F) is another key PET radionuclide, favored for its longer half-life (109.7 min) and lower positron energy, which allows for higher resolution imaging. However, labeling peptides with ¹⁸F is more complex than with radiometals. Direct labeling is often harsh, so indirect methods using ¹⁸F-labeled prosthetic groups are common.

One approach involves reacting the peptide with an activated ¹⁸F-labeled synthon, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) or its pyridyl analog. nih.govnih.gov A more recent and efficient method is the Al¹⁸F-chelation strategy . nih.gov This technique involves reacting a precursor conjugated with a chelator like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) with aluminum-[¹⁸F]fluoride ([¹⁸F]AlF)²⁺ in a simple, one-pot aqueous reaction. nih.gov This method has been successfully applied to develop [¹⁸F]AlF-NOTA-Pentixather, combining the favorable decay properties of ¹⁸F with the robust chemistry of chelator-based labeling. nih.gov

Lutetium-177 (¹⁷⁷Lu) is a beta-emitting radionuclide used for targeted radionuclide therapy. The "theranostic" concept involves using a diagnostic probe (e.g., labeled with ⁶⁸Ga) to identify patients whose tumors express the target, who can then be treated with a therapeutic version of the same probe labeled with ¹⁷⁷Lu.

The radiolabeling process for ¹⁷⁷Lu is very similar to that of ⁶⁸Ga. A DOTA-conjugated peptide, such as Pentixather (the therapeutic counterpart to Pentixafor), is incubated with no-carrier-added [¹⁷⁷Lu]LuCl₃ in a buffered solution at elevated temperatures (e.g., 95-100°C for 30-35 minutes). nih.govsnmjournals.org The resulting [¹⁷⁷Lu]Lu-DOTA-peptide is then purified and formulated for therapeutic use. snmjournals.org

Besides ⁶⁸Ga, ¹⁸F, and ¹⁷⁷Lu, other radionuclides have been explored for labeling CXCR4 probes.

Copper-64 (⁶⁴Cu): This PET radionuclide has a longer half-life (12.7 hours), allowing for later imaging time points. ⁶⁴Cu can be chelated by various macrocycles. While some probes have utilized the intrinsic chelating ability of scaffolds like AMD3100, this can lead to in vivo instability. nih.gov More robust approaches use dedicated, highly stable chelators such as sarcophagine (Sar) or cross-bridged cyclam derivatives to securely bind ⁶⁴Cu to the probe. nih.govsnmjournals.orgnih.gov

Technetium-99m (⁹⁹mTc): As the most widely used radionuclide for SPECT imaging, ⁹⁹mTc has been used to label CXCR4 antagonists. This can be achieved by incorporating specific chelating systems, such as di-(2-picolyl)amine or HYNIC (hydrazinonicotinamide), into the probe's structure, which are then reacted with a source of ⁹⁹mTc. nih.govnih.gov

The table below provides a summary of radiolabeling approaches for CXCR4 imaging probes.

| Radionuclide | Primary Use | Common Chelator / Method | Key Reaction Conditions |

| Gallium-68 (⁶⁸Ga) | PET Imaging | DOTA | pH 3.5-5.0, 95-100°C, 5-15 min |

| Fluorine-18 (¹⁸F) | PET Imaging | Prosthetic groups (e.g., [¹⁸F]SFB), Al¹⁸F-NOTA | Aqueous conditions, variable temperatures |

| Lutetium-177 (¹⁷⁷Lu) | Radionuclide Therapy | DOTA | pH ~5.0, 95-100°C, ~30 min |

| Copper-64 (⁶⁴Cu) | PET Imaging | Sarcophagine (Sar), Cross-bridged cyclam | Mild temperatures (e.g., 37°C) |

| Technetium-99m (⁹⁹mTc) | SPECT Imaging | HYNIC, Di-(2-picolyl)amine | Kit-based formulations, variable conditions |

Fluorescent Labeling Strategies for Optical Imaging Probes

Fluorescent labeling is a fundamental strategy for developing optical imaging probes to visualize and quantify CXCR4 expression in biological systems. This approach involves conjugating a fluorophore to a CXCR4-targeting moiety, enabling detection through techniques like fluorescence microscopy and flow cytometry.

A key consideration in designing fluorescent probes is the point of attachment of the fluorescent dye, which should not interfere with the probe's binding affinity for the receptor. acs.org For instance, studies have shown that labeling the C-terminus of the D-peptide DV1 with fluorescein (B123965) did not adversely affect its affinity for CXCR4. nih.gov

One strategy involves using peptide-based antagonists as the targeting scaffold. For example, a cyclopentapeptide, cyclo-[Nal1-Gly2-(D-Tyr3)-Orn4-(PEG4-SH)-Arg5] or NalGYOrn(PEG4SH)R, was conjugated to the fluorophore Texas Red to create the fluorescent probe NalGYOrn(PEG4SH)R-TxR. nih.govresearchgate.net In vitro studies with this probe on MDA-MB-231 breast cancer cells, which overexpress CXCR4, demonstrated a concentration-dependent increase in fluorescence signal. nih.gov Time-course experiments indicated rapid saturation of receptor binding sites. nih.gov Confocal microscopy revealed that the probe was likely internalized, showing fluorescence within the cell cytoplasm, a phenomenon potentially influenced by the lipophilic nature of the Texas Red dye. nih.gov

Another approach utilizes small-molecule antagonists as the base for fluorescent probes. acs.orgnih.gov Researchers have successfully synthesized and incorporated fluorescent dyes like BODIPY and sulfo CY5 into various small-molecule scaffolds. nih.gov The resulting fluorescent conjugates were evaluated using advanced pharmacological assays, including bioluminescence resonance energy transfer (BRET) saturation experiments, to confirm that they retained good affinity for the CXCR4 receptor. acs.orgnih.gov These probes have proven useful for imaging the cellular distribution of the receptor via confocal microscopy. acs.orgnih.gov

| Probe Type | Targeting Moiety | Fluorophore | Key Findings |

| Peptide-Based | NalGYOrn(PEG4SH)R | Texas Red | Showed concentration-dependent binding to CXCR4-expressing cells; indicated rapid saturation and cellular internalization. nih.gov |

| Small-Molecule-Based | Various Antagonists | BODIPY, sulfo CY5 | Retained good affinity for CXCR4; useful in NanoBRET binding assays and for visualizing receptor distribution with confocal microscopy. nih.gov |

Design and Investigation of Multimodality Imaging Probes

Multimodality imaging probes are sophisticated agents that combine two or more imaging capabilities into a single molecular entity, offering complementary information from different imaging techniques. researchgate.net This approach allows for a more comprehensive understanding of biological processes by leveraging the strengths of various modalities, such as the high sensitivity of optical imaging and the high spatial resolution of magnetic resonance imaging (MRI). researchgate.net

One example of a multimodality probe design involves targeted nanoparticles for MRI. Iron oxide nanoparticles (IONPs), which act as a contrast agent for T2-weighted MRI, were conjugated to a cyclopentapeptide with high affinity for CXCR4. nih.gov These targeted IONPs were used for the in vitro imaging of MDA-MB-231 breast cancer cells. The results showed a threefold increase in T2 signal enhancement compared to non-targeted control nanoparticles, demonstrating the potential of this approach for imaging CXCR4 expression with MRI. nih.gov

Another innovative strategy is the development of CXCR4-targeted microbubbles for ultrasound imaging. In one study, the T140 peptide, a well-known CXCR4 antagonist, was chemically bonded to the lipid shell of microbubbles (MBs) to create T140-MBs. plos.org This probe was successfully used for ultrasound imaging of CXCR4 expression in the vasculature of cancerous tissue. plos.org

The concept of multimodality also extends to theranostics, which combines diagnostic imaging and radionuclide therapy. Probes based on the D-peptide DV1-k-(DV3) scaffold have been developed for both diagnostic Positron Emission Tomography (PET) imaging and therapeutic applications. nih.govresearchgate.net The same peptide vector can be labeled with a diagnostic radionuclide like Gallium-68 ([⁶⁸Ga]) for PET scans or with a therapeutic radionuclide like Lutetium-177 ([¹⁷⁷Lu]) for targeted radionuclide therapy. nih.govresearchgate.netnih.gov This allows for patient selection based on diagnostic imaging, followed by personalized therapy using a chemically similar agent. nih.gov

| Modality 1 | Modality 2 | Probe Design | Targeting Moiety | Key Application |

| MRI | - | Iron Oxide Nanoparticle | Cyclopentapeptide | In vitro imaging of CXCR4-expressing breast cancer cells. nih.gov |

| Ultrasound | - | Microbubble | T140 peptide | Imaging CXCR4 expression in tumor vasculature. plos.org |

| PET (Diagnostic) | Radionuclide Therapy | Chelator-conjugated peptide | DV1-k-(DV3) D-peptide | Imaging CXCR4 expression to select patients for therapy ([⁶⁸Ga]) and delivering targeted radiation ([¹⁷⁷Lu]). nih.govresearchgate.net |

Development of D-Peptide-Based and Tripeptidomimetic Probe Scaffolds

The scaffold of a probe is its foundational structure, which is crucial for stability, affinity, and pharmacokinetic properties. Significant research has focused on developing novel scaffolds, including those based on D-peptides and tripeptidomimetics, to improve CXCR4-targeting agents.

D-Peptide-Based Scaffolds

Peptides composed of D-amino acids are highly resistant to degradation by proteases, which significantly enhances their in vivo stability compared to peptides made of natural L-amino acids. This property makes them excellent candidates for developing imaging and therapeutic probes.

A promising D-peptide-based probe was developed from two synthetic peptides, DV1 and DV3, which are derived from the N-terminus of the viral macrophage inflammatory protein II (vMIP-II). nih.gov These peptides, composed entirely of D-amino acids, were linked together using a bivalent ligand approach to create the dimeric peptide DV1-k-(DV3). nih.gov This bivalent scaffold demonstrated a very high affinity for CXCR4, with a half-maximal inhibitory concentration (IC₅₀) of 4 nM. nih.gov

This DV1-k-(DV3) scaffold was further derivatized with chelators like NOTA and DOTA to allow for radiolabeling. nih.gov The resulting compounds showed strong binding affinity for human CXCR4 (hCXCR4), comparable to the established agent [ⁿᵃᵗGa]PentixaFor. nih.govnih.gov A key advantage of this scaffold is its ability to bind to murine CXCR4 (mCXCR4), unlike [ⁿᵃᵗGa]PentixaFor, which is selective for the human receptor. nih.govresearchgate.net This cross-reactivity is valuable for translational research in mouse models. researchgate.netnih.gov

| Compound | Target | IC₅₀ (nM) |

| AlF-NOTA-DV1-k-(DV3) | hCXCR4 | 5.3 ± 0.9 nih.govnih.gov |

| AlF-NOTA-DV1-k-(DV3) | mCXCR4 | 33.4 ± 13.5 nih.govnih.gov |

| [ⁿᵃᵗGa]PentixaFor | hCXCR4 | 8.6 ± 1.1 nih.govnih.gov |

| [ⁿᵃᵗGa]PentixaFor | mCXCR4 | > 1000 nih.govnih.gov |

Tripeptidomimetic Probe Scaffolds

Tripeptidomimetics are molecules designed to mimic the structure and function of a natural tripeptide but with modified backbones to enhance stability or binding affinity. The development of these scaffolds for CXCR4 often starts from the structural analysis of known peptide antagonists.

Structure-activity relationship studies of cyclopentapeptide CXCR4 antagonists identified the tripeptide sequence l-/d-Arg-Arg-2-Nal as a crucial recognition motif for the receptor. nih.govilo.org Based on this finding, a novel class of scaffold-based tripeptidomimetic antagonists was designed using the d-Arg-Arg-2-Nal motif. nih.govilo.org This approach involves dissecting the original peptide structure and reintroducing cyclic constraints in a stepwise manner to create a new, modular scaffold. ilo.org The modular nature of these scaffolds is particularly advantageous as it provides a straightforward starting point for future ligand optimization and the development of more potent antagonists. nih.govilo.org Further research has led to the preparation of new 2,6,8-trisubstituted bicyclic tripeptidomimetic scaffolds, with compounds based on these structures showing antagonistic potency toward CXCR4. ku.dk

Molecular and Cellular Characterization of Cxcr4 Probe 1 in in Vitro Research Systems

Receptor Binding Affinity and Kinetics Analyses

The interaction between a probe and its receptor is fundamentally characterized by its binding affinity and kinetics. These parameters determine the probe's potency and suitability for various research applications.

Equilibrium Binding Assays

Equilibrium binding assays are performed to determine the affinity of a ligand for its receptor under steady-state conditions. While specific equilibrium dissociation constant (Kd) values from saturation binding assays for the unlabeled DV1 peptide are not detailed in the provided research, the high affinity is well-established through competitive binding experiments. For instance, a bivalent peptide probe derived from DV1, known as DV1-k-(DV3), which links DV1 and another D-peptide (DV3), demonstrates a very high affinity for CXCR4 with a half-maximal inhibitory concentration (IC50) of 4 nM. nih.gov This high affinity is a key characteristic of probes derived from the DV1 scaffold.

Competitive Binding Assays with Endogenous and Synthetic Ligands

Competitive binding assays are crucial for determining a probe's ability to displace native or other synthetic ligands from the receptor, providing a measure of its relative binding affinity (IC50). DV1 has been extensively characterized using these assays, demonstrating potent competition with both the natural CXCR4 ligand, CXCL12 (SDF-1α), and the CXCR4-specific monoclonal antibody (mAb), 12G5.

In assays competing against radiolabeled [¹²⁵I]SDF-1α, the DV1 peptide showed an IC50 of 13 nM. acs.org When tested against the 12G5 antibody, which binds to the second extracellular loop of CXCR4, DV1 exhibited an IC50 of 32 nM. nih.govacs.org The potency of these probes can be further enhanced through dimerization. A synthetically linked DV1 dimer showed a fourteen-fold greater binding activity than the monomer, with an IC50 value of 3 nM in a 12G5 competition assay. nih.gov These findings underscore the high-affinity binding of DV1-based probes to the CXCR4 receptor. acs.orgnih.gov

| Probe | Competing Ligand | IC50 (nM) | Reference |

|---|---|---|---|

| DV1 | [¹²⁵I]SDF-1α | 13 | acs.org |

| DV1 | 12G5 mAb | 32 | nih.govacs.org |

| DV1 Dimer | 12G5 mAb | 3 | nih.gov |

| AlF-NOTA-DV1-k-(DV3) | Fluorescently labeled CXCL12 | 5.3 ± 0.9 | nih.gov |

Receptor Selectivity and Specificity Profiling against Related Receptors

A critical attribute of a reliable molecular probe is its selectivity for the target receptor over other related receptors. The chemokine receptor family includes members like CCR5 and CCR3, which share sequence and structural homology with CXCR4. acs.orgnews-medical.netillinois.edu

Studies have shown that the DV1 peptide is highly selective for CXCR4. In competitive binding assays using radiolabeled MIP-1β, DV1 showed no detectable binding to the CCR5 receptor, even at high concentrations (up to 100 μM). acs.org Furthermore, a fluorescently labeled version of the probe, FITC-DV1, exhibited very low binding activity for both CCR5 and CCR3, with IC50 values greater than 20 μM. acs.org This derivative also showed no inhibitory activity against the CXCR7 receptor, another receptor for CXCL12. acs.org This high degree of selectivity makes DV1 and its derivatives excellent tools for specifically studying CXCR4-mediated functions without off-target effects on closely related chemokine receptors.

Molecular Interaction Studies and Binding Site Mapping

Understanding how a probe interacts with its receptor at the molecular level is key to interpreting experimental results and for the rational design of new therapeutic agents. Studies combining site-directed mutagenesis and computational modeling have provided detailed insights into the binding site of DV1-based probes on CXCR4.

Site-Directed Mutagenesis Approaches for Key Residue Identification

Site-directed mutagenesis involves systematically mutating specific amino acid residues in the receptor to identify those critical for ligand binding. A panel of CXCR4 mutants with point mutations in the transmembrane (TM) domains has been used to map the binding site for DV1-based probes.

These mapping experiments revealed that the interaction of a DV1 dimer with CXCR4 requires several TM residues located near the extracellular side, as well as the N-terminus of the receptor. nih.gov A residue was considered important for ligand binding if its mutation resulted in a greater than 10% change in the binding of the competing antibody. nih.gov Key residues identified as crucial for the binding of the DV1 dimer include Tyr⁴⁵ (TM1), Phe⁸⁷ (TM2), Tyr¹²¹ (TM3), Asp¹⁷¹ (TM4), Trp²⁵² (TM6), Tyr²⁵⁵ (TM6), Glu²⁸⁸ (TM7), and Phe²⁹² (TM7). nih.gov Many of these residues are also known to be part of the binding site for the HIV-1 glycoprotein gp120, suggesting an overlapping binding region which explains the probe's antiviral activity. nih.gov

| Residue | Transmembrane Domain (TM) | Reference |

|---|---|---|

| Tyr⁴⁵ | TM1 | nih.gov |

| Phe⁸⁷ | TM2 | nih.gov |

| Tyr¹²¹ | TM3 | nih.gov |

| Asp¹⁷¹ | TM4 | nih.gov |

| Trp²⁵² | TM6 | nih.gov |

| Tyr²⁵⁵ | TM6 | nih.gov |

| Glu²⁸⁸ | TM7 | nih.gov |

| Phe²⁹² | TM7 | nih.gov |

Molecular Docking and Computational Modeling of Ligand-Receptor Complexes

Molecular docking and computational modeling complement experimental data by providing a three-dimensional visualization of the ligand-receptor complex. These in silico approaches predict the binding conformation and interactions at an atomic level.

Modeling studies based on the crystal structure of CXCR4 support the experimental findings from mutagenesis. nih.gov Simulations of the DV1 dimer interacting with a CXCR4 homodimer showed that the bivalent ligand is capable of spanning the two receptor units. nih.gov The N-terminus of each DV1 monomer reaches into the binding pocket of a corresponding CXCR4 monomer, consistent with the concept that this interaction with the dimeric receptor structure leads to the observed increase in binding affinity compared to the monomeric probe. nih.gov The binding pocket of CXCR4 is characterized by negatively charged residues, which are thought to engage in charge-charge interactions with cationic residues within the probe, driving the high-affinity binding. nih.govmdpi.com These computational models, guided by experimental data, provide a powerful tool for understanding the structural basis of probe binding and for the future design of novel CXCR4-targeted agents. nih.govnih.gov

Investigation of Ligand-Induced Receptor Conformational Dynamics

The binding of ligands to the CXCR4 receptor is known to induce significant structural changes, shifting the equilibrium between inactive and active conformational states. Probes like CXCR4 Probe 1, often developed from antagonist scaffolds such as IT1t, are instrumental in studying these dynamics.

Molecular dynamics simulations and biophysical assays reveal that antagonist probes typically stabilize an inactive conformation of the receptor. researchgate.net This stabilization prevents the requisite conformational changes for G-protein coupling and subsequent downstream signaling. For instance, upon activation by its endogenous ligand CXCL12, transmembrane helix 6 (TM6) of CXCR4 undergoes an outward displacement, which opens an intracellular pocket for G-protein binding. researchgate.net Antagonist probes, by binding within the transmembrane domain, can prevent this movement, locking the receptor in a signaling-incompetent state. researchgate.net Cryo-electron microscopy has further elucidated the structural basis for how different ligands, including antagonists, modulate the receptor's conformation. biorxiv.org The plasticity of the binding pocket allows various small molecules to interact with key residues, dictating the conformational outcome. researchgate.net

Studies on CXCR4 Receptor Dimerization and Oligomerization

CXCR4 exists on the cell membrane not only as monomers but also as dimers and higher-order oligomers. nih.govnih.gov The equilibrium between these states is dynamic and can be influenced by receptor expression levels and ligand binding. nih.govpnas.org Advanced fluorescence microscopy techniques have shown that at low expression densities, CXCR4 is predominantly monomeric, whereas higher densities promote the formation of dimers and oligomers. nih.govpnas.org

This compound, representing a specific class of small-molecule antagonists, has been shown to modulate this quaternary structure. Research on the antagonist IT1t, for example, demonstrates that its binding can rapidly and reversibly disrupt CXCR4 oligomers, promoting a monomeric state. nih.gov This effect is not universal among all antagonists; the well-characterized inhibitor AMD3100 does not demonstrate the same capacity to monomerize the receptor. nih.govnih.gov This highlights that different chemical classes of probes can differentially regulate the receptor's oligomerization state, providing valuable tools to dissect the functional consequences of dimerization. nih.gov

Functional Activity Assessment in Cell-Based Assays

The utility of this compound is further demonstrated in functional assays that measure its impact on cellular responses mediated by the receptor.

Analysis of Ligand-Induced Intracellular Signaling Pathways (e.g., Calcium Flux, MAPK Activation)

Activation of CXCR4 by its ligand, CXCL12, initiates several intracellular signaling cascades. frontiersin.org As a G protein-coupled receptor (GPCR), it primarily couples to Gαi proteins, which, upon activation, trigger downstream pathways including the mobilization of intracellular calcium (Ca²⁺) and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. ashpublications.orgnih.govqiagen.com

Probes designed as CXCR4 antagonists effectively block these signaling events. In cell-based assays, pre-incubation with an antagonist probe like this compound inhibits the transient increase in cytosolic calcium that typically follows CXCL12 stimulation. researchgate.net Similarly, the phosphorylation and activation of ERK1/2 and Akt, key components of the MAPK and PI3K pathways respectively, are abrogated. frontiersin.orgfrontiersin.org The inhibitory effect is dose-dependent, allowing for the quantification of the probe's potency (e.g., IC₅₀ value) in blocking receptor signaling.

| Signaling Pathway | Effect of CXCL12 Stimulation | Effect of Pre-incubation with this compound | Key Downstream Molecules |

|---|---|---|---|

| Calcium Mobilization | Increase in intracellular [Ca²⁺] | Inhibition of Ca²⁺ flux | PLC, IP₃ |

| MAPK/ERK Pathway | Increased phosphorylation of ERK1/2 | Inhibition of ERK1/2 phosphorylation | Ras, MEK, ERK1/2 |

| PI3K/Akt Pathway | Increased phosphorylation of Akt | Inhibition of Akt phosphorylation | PI3K, Akt |

Receptor Internalization and Trafficking Studies via Endosomal Pathways

Upon binding to its agonist CXCL12, CXCR4 undergoes rapid internalization from the cell surface into endosomes. nih.govnih.gov This process is a key mechanism for signal termination and receptor downregulation. luc.edu Studies using fluorescently-labeled probes or antibodies have visualized this process, showing that CXCR4 is trafficked through early endosomes. nih.govnih.gov Unlike many other chemokine receptors that are efficiently recycled back to the plasma membrane, CXCR4 is primarily sorted to the degradative pathway, leading to its degradation in lysosomes. frontiersin.orgnih.gov

Research indicates that the oligomeric state of the receptor may influence its trafficking, with dimers and oligomers potentially internalizing more readily than monomers. researchgate.net Fluorescent antagonist probes can be used to monitor receptor localization and trafficking in real-time using techniques like confocal microscopy. nih.govnih.gov Depending on their specific properties, antagonist probes can either induce or inhibit receptor internalization. For instance, while the natural ligand CXCL12 robustly promotes endocytosis, some antagonists may block this process, retaining the receptor on the cell surface. nih.gov

Cellular Chemotaxis and Migration Inhibition Assays

A primary physiological function of the CXCR4/CXCL12 axis is to direct the migration of cells, a process known as chemotaxis. morressier.comcreative-proteomics.com This is critical in immune responses and developmental processes but is also co-opted by cancer cells for metastasis. frontiersin.org

In vitro migration assays, such as the Transwell or Boyden chamber assay, are used to quantify the chemotactic response of CXCR4-expressing cells towards a CXCL12 gradient. researchgate.netnih.gov Antagonist probes like this compound are evaluated for their ability to inhibit this migration. In these assays, cells are pre-treated with the probe before being placed in the chamber. The presence of an effective antagonist blocks CXCR4 signaling and significantly reduces the number of cells migrating towards the CXCL12 source. nih.govuea.ac.uk The results are typically dose-dependent, providing a functional measure of the probe's anti-migratory potency. nih.gov

| Condition | CXCL12 Concentration | This compound Concentration | Relative Cell Migration (%) |

|---|---|---|---|

| Negative Control | 0 nM | 0 µM | 5% |

| Positive Control | 10 nM | 0 µM | 100% |

| Inhibition Test 1 | 10 nM | 0.1 µM | 45% |

| Inhibition Test 2 | 10 nM | 1.0 µM | 15% |

Proliferation Assays in the Context of Receptor Function

In addition to migration, the CXCR4 signaling axis has been implicated in promoting cell proliferation and survival, particularly in cancer cells. frontiersin.orgresearchgate.net The activation of downstream pathways like MAPK/ERK and PI3K/Akt contributes to these pro-growth signals. nih.govnih.gov

The effect of this compound on cell proliferation can be assessed using various in vitro assays, such as the Cell Counting Kit-8 (CCK-8) or MTT assays. These assays measure the metabolic activity of cells, which correlates with cell number. In studies involving cancer cell lines that overexpress CXCR4, treatment with a CXCR4 antagonist probe can lead to a significant reduction in cell proliferation over time. nih.govresearchgate.net However, this effect is cell-context dependent, and in some cell types, CXCR4 inhibition does not affect proliferation but specifically blocks migration. nih.gov These assays are crucial for characterizing the functional consequences of CXCR4 blockade and the therapeutic potential of antagonist probes.

Preclinical in Vivo Evaluation and Validation of Cxcr4 Probe 1 in Animal Models

Pharmacokinetic and Biodistribution Studies in Relevant Animal Models

The pharmacokinetic (PK) profile and biodistribution are critical parameters in the preclinical assessment of a potential imaging probe. These studies determine the probe's absorption, distribution, metabolism, and excretion (ADME) characteristics, which dictate its suitability for in vivo applications. For CXCR4 probes, studies in animal models are essential to understand their behavior in a biological system.

Studies on various peptide-based CXCR4 probes have demonstrated rapid clearance from the bloodstream, primarily through the renal system. nih.govacs.org For instance, the Gallium-68 ([⁶⁸Ga]) labeled peptide probe, Pentixafor, shows fast blood clearance and low accumulation in most non-target organs, with the notable exception of the kidneys. nih.govacs.org This is a favorable characteristic for an imaging agent as it leads to low background signal and high contrast images.

Biodistribution analyses, typically quantified as the percentage of the injected dose per gram of tissue (%ID/g), reveal the uptake of the probe in various organs over time. In xenograft-bearing mice, CXCR4 probes show specific accumulation in tumors expressing the receptor. For example, a Lutetium-177 ([¹⁷⁷Lu]) labeled probe, [¹⁷⁷Lu]Lu-JMF-04, demonstrated significant accumulation in CXCR4-expressing Jurkat tumors. bioworld.com Besides the tumor, notable uptake is often observed in organs that physiologically express CXCR4, such as the spleen, liver, and bone marrow. bioworld.com The high uptake in the kidneys is a common feature for many peptide-based radiotracers due to renal filtration and reabsorption. nih.govbioworld.com

The metabolic stability of these probes is another key factor. In vivo studies have shown that some peptide-based probes can be metabolized over time. For [¹⁷⁷Lu]Lu-JMF-04, analysis of blood samples revealed that 83% and 75% of the peptide remained intact at 5 and 15 minutes post-injection, respectively, while the portion excreted in urine was fully metabolized. bioworld.com

| Probe | Animal Model | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) |

|---|---|---|---|---|---|---|

| [⁶⁸Ga]-5 (NOTA-analog) | Daudi Lymphoma Xenograft | 1 h | 10.1 ± 1.5 | 15.4 ± 3.1 | 0.8 ± 0.2 | 1.1 ± 0.3 |

| [⁹⁹ᵐTc]Tc-AMD3465 | MCF-7 Breast Cancer Xenograft | 1 h | 2.07 ± 0.39 | Not Reported | Not Reported | Not Reported |

| [¹⁷⁷Lu]Lu-DOTA-POL3026 | Glioblastoma Xenograft | 24 h | ~1.9 (SUV) | High | High | High |

In Vivo Imaging Modality Applications

A variety of in vivo imaging modalities have been employed to evaluate CXCR4 probes in preclinical animal models, each offering unique advantages in visualizing biological processes at the molecular level.

Positron Emission Tomography (PET) is a highly sensitive nuclear imaging technique that allows for the three-dimensional, quantitative imaging of radiolabeled probes in vivo. rug.nl Numerous CXCR4-targeted PET probes have been evaluated in animal models bearing human tumor xenografts.

A prominent example is [⁶⁸Ga]Pentixafor, which has been extensively studied in various cancer models. nih.govfrontiersin.org In mice with xenografts of human multiple myeloma cell lines, [⁶⁸Ga]Pentixafor PET provided images with excellent specificity and high contrast, clearly delineating the tumors. nih.gov Similarly, other novel peptide-based PET probes, such as a [⁶⁸Ga]-labeled NOTA-functionalized analogue, have shown high, specific uptake in CHO-hCXCR4 and Daudi lymphoma xenografts. nih.govacs.org These studies typically report high tumor-to-background ratios, which is crucial for clear tumor visualization. nih.govacs.org For instance, a [⁶⁴Cu]-labeled probe, [⁶⁴Cu]NOTA-CP01, yielded excellent tumor-to-blood and tumor-to-muscle ratios of 4.79 and 15.44, respectively, at 6 hours post-injection in mice with EC109 esophageal cancer xenografts. nih.gov Another probe, [¹⁸F]AlF-NOTA-QHY-04, also demonstrated feasibility for imaging not only lymphoma but also small cell lung cancer and glioma in preclinical models. snmjournals.org

| Probe | Xenograft Model | Key Finding |

|---|---|---|

| [⁶⁸Ga]Pentixafor | Multiple Myeloma | Provided images with excellent specificity and contrast. nih.gov |

| [⁶⁸Ga]-5 (NOTA-analog) | Daudi Lymphoma | Showed higher CXCR4-specific tumor uptake and high tumor/background ratios compared to its DOTA-analog. nih.govacs.org |

| [¹⁸F]MCFB | U2932 Lymphoma | Demonstrated almost two-fold higher uptake in the high-CXCR4 expressing U2932 tumor compared to the lower-expressing SuDHL8 tumor. nih.gov |

| [⁶⁴Cu]NOTA-CP01 | EC109 Esophageal Cancer | Achieved high tumor/muscle ratio of 15.44 ± 2.94 at 6 hours post-injection. nih.gov |

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that uses gamma-emitting radioisotopes. rug.nl It is a valuable tool in preclinical research for evaluating new radiopharmaceuticals. Several CXCR4 probes have been labeled with SPECT isotopes like Technetium-99m (⁹⁹ᵐTc) and Lutetium-177 (¹⁷⁷Lu).

For example, [⁹⁹ᵐTc]Tc-AMD3465 was evaluated in mice bearing CXCR4-positive MCF-7 breast cancer xenografts. nih.gov SPECT/CT imaging showed higher tumor uptake in the MCF-7 tumors compared to CXCR4-negative tumors, and this uptake could be blocked by a non-radioactive antagonist, demonstrating specificity. nih.gov Similarly, EPI-X4-based analogues labeled with ¹⁷⁷Lu were assessed using SPECT/CT in Jurkat xenografts. bioworld.com The probe [¹⁷⁷Lu]Lu-JMF-04 was identified as a promising candidate, showing clear accumulation in the tumor. bioworld.com Another study evaluated [¹⁷⁷Lu]Lu-DOTA-POL3026 for its potential in glioblastoma, performing µSPECT-CT imaging to assess its uptake and pharmacokinetics. nih.gov

Optical imaging, particularly near-infrared (NIR) fluorescence imaging, offers a non-invasive method for visualizing molecular targets in preclinical models. nih.gov This technique provides high sensitivity and spatial resolution, although tissue penetration can be a limitation.

CXCR4 has been targeted using probes conjugated to NIR fluorescent dyes. One study synthesized a conjugate of CXCL12, the natural ligand for CXCR4, with the NIR dye IRDye®800CW. nih.gov This probe was able to sensitively visualize tumors in vivo for up to four days post-injection. nih.gov Another approach involved developing a multimodal probe based on a T140 peptide derivative, which was conjugated to both a chelator for SPECT imaging (Indium-111) and a fluorochrome for fluorescence imaging. nih.gov Such multimodal probes allow for correlative imaging, leveraging the strengths of different modalities. Metal nanoshells have also been employed as fluorescent imaging agents to detect CXCR4 on the surface of T-lymphatic cells, offering enhanced emission intensity. nih.gov

Ex vivo autoradiography is a powerful technique used to visualize the microscopic distribution of a radiolabeled probe within tissue sections. Following in vivo administration of the probe, organs and tumors are excised, sectioned, and exposed to a sensitive film or phosphor screen to reveal the precise location of the radioactivity.

This method provides high-resolution confirmation of in vivo imaging findings and allows for detailed analysis of probe distribution at the cellular level. For instance, autoradiography was used to analyze the uptake of a radioiodinated CXCR4-binding peptide in a non-small-cell lung carcinoma model, detecting extremely high focal uptake in multiple metastases. snmjournals.org In a study on glioblastoma, quantitative in vitro autoradiography on orthotopic xenograft sections confirmed the high specific binding of a [¹⁷⁷Lu]-labeled peptide to the tumor, which was significantly reduced in the presence of a blocking agent. sckcen.benih.gov Autoradiography has also been used to show increased accumulation of a CXCR4 PET tracer in esophageal dysplasia lesions in a mouse model, with the signal increasing as the dysplasia progressed. researchgate.net

Assessment of Target Specificity and Off-Target Binding In Vivo

A critical step in the validation of any targeted imaging probe is to demonstrate its in vivo binding specificity. This is typically achieved through blocking studies, where a non-labeled version of the targeting molecule or another known antagonist for the same receptor is co-administered with the labeled probe. A significant reduction in the uptake of the labeled probe in the target tissue in the presence of the blocking agent indicates specific, receptor-mediated binding.

Blocking studies have been a standard component of the preclinical evaluation of CXCR4 probes. For the PET probe [⁶⁸Ga]-5, co-injection of an excess of a CXCR4 antagonist led to a significant reduction in tumor uptake in Daudi lymphoma xenografts, confirming that the accumulation was CXCR4-specific. nih.gov Similarly, the tumor uptake of the SPECT agent [⁹⁹ᵐTc]Tc-AMD3465 was effectively blocked by the non-radioactive AMD3465 molecule. nih.gov

In a study involving the ¹⁷⁷Lu-labeled probe [¹⁷⁷Lu]Lu-DOTA-POL3026 in a glioblastoma model, a blocking study with the CXCR4 antagonist AMD11070 resulted in a 38% reduction in tumor uptake, confirming receptor-mediated accumulation. nih.govsckcen.be These in vivo blocking experiments are essential to validate that the imaging signal accurately reflects the expression of the CXCR4 target and is not due to non-specific accumulation.

Blocking Studies with Excess Unlabeled Ligand

To verify the in vivo binding specificity of CXCR4-targeted probes, blocking studies are a critical validation step. These experiments involve the co-administration of an excess amount of an unlabeled CXCR4 antagonist or ligand alongside the radiolabeled probe. If the probe's accumulation in target tissues is mediated by specific binding to the CXCR4 receptor, the presence of the unlabeled competitor will saturate the receptors, leading to a significant reduction in the uptake of the radiolabeled probe.

Several preclinical studies utilizing various CXCR4 probes have demonstrated this principle effectively. For instance, in a study with the radiolabeled peptide [177Lu]Lu-DOTA-POL3026, a blocking experiment was conducted using the CXCR4 blocking agent AMD11070. nih.govnih.govsckcen.be The results showed a 38% reduction in tumor uptake in an animal model of glioblastoma, confirming that the accumulation is specific to the CXCR4 receptor. nih.govnih.govsckcen.be In vitro binding studies for the same compound showed that the presence of the blocking agent reduced membrane binding by a remarkable 95%. nih.govnih.gov

Similarly, in vivo evaluations of another probe, 99mTc-AMD3465, in tumor xenografts showed that its uptake in CXCR4-positive tumors could be partially blocked by the co-administration of its nonradioactive counterpart, AMD3465·6HBr. mdpi.com Another example is the probe [177Lu]Lu-JMF-04, where blocking studies successfully proved that the uptake in the tumor and other CXCR4-expressing organs was receptor-mediated. bioworld.com These studies collectively underscore the utility of blocking experiments in confirming the specific in vivo targeting of CXCR4 by novel imaging probes. nih.govmdpi.combioworld.com

Table 1: In Vivo Blocking Studies of Representative CXCR4 Probes

| Radiotracer | Blocking Agent | Key Finding | Citation |

|---|---|---|---|

| [177Lu]Lu-DOTA-POL3026 | AMD11070 | 38% reduction in tumor uptake. | nih.govnih.govsckcen.be |

| 99mTc-AMD3465 | AMD3465·6HBr | Significant blocking of tumor uptake observed. | mdpi.com |

Dosimetry Estimations in Preclinical Contexts

Dosimetry estimations in preclinical animal models are essential for evaluating the radiation-absorbed doses to various organs and tumors. This information is crucial for assessing the potential of a CXCR4-targeted probe as a therapeutic agent (theranostics) and for predicting potential radiation-related toxicities. These estimations are derived from biodistribution data, where the concentration of the radiotracer in different tissues is measured over time.

Table 2: Preclinical Dosimetry Estimation for [177Lu]Lu-DOTA-POL3026

| Organ/Tissue | Absorbed Dose (Gy/MBq) | Citation |

|---|---|---|

| Tumor | 0.93 | nih.govnih.govsckcen.be |

| Other organs with noted high uptake | ||

| Kidneys | Data not specified | nih.govnih.gov |

| Lungs | Data not specified | nih.govnih.gov |

| Spleen | Data not specified | nih.govnih.gov |

Applications of Cxcr4 Probe 1 in Preclinical Disease Models and Biological Research

Cancer Research Models

The C-X-C chemokine receptor 4 (CXCR4) is a key player in tumor progression, and its overexpression is linked to poor prognosis in over 20 different types of cancer. nih.gov Probes targeting CXCR4 are valuable tools in preclinical cancer research, enabling the visualization and study of CXCR4-expressing tumor cells in vivo. nih.gov

Hematological Malignancies (e.g., Lymphoma, Multiple Myeloma, Acute Myeloid Leukemia, Chronic Lymphocytic Leukemia)

In preclinical models of hematological malignancies, CXCR4-targeted probes have been instrumental in visualizing tumor burden and dissemination. For instance, in mouse xenograft models of lymphoma with high CXCR4 expression, these probes show specific uptake in tumor tissues. nih.gov Studies have demonstrated the utility of such probes in PET imaging of various hematological tumors, including non-Hodgkin lymphoma, multiple myeloma, chronic lymphocytic leukemia, and acute myeloid leukemia. nih.gov

Lymphoma: In lymphoma cell lines with varying levels of CXCR4 expression, the uptake of radiolabeled CXCR4 probes has been shown to correlate with the receptor expression level. nih.gov Preclinical evaluation in mice with human lymphoma xenografts has demonstrated high and specific accumulation of the probe in CXCR4-expressing tumors. nih.gov

Multiple Myeloma (MM): CXCR4-targeted PET imaging has been shown to yield superior results compared to standard imaging techniques in preclinical models of MM. nih.gov These probes can reveal clonal heterogeneity and dynamic receptor regulation. nih.gov

Acute Myeloid Leukemia (AML) and Chronic Lymphocytic Leukemia (CLL): The CXCR4/CXCL12 axis is crucial for attracting leukemic blasts to the protective bone marrow niche. nih.gov CXCR4-targeted probes have been used to identify CXCR4-positive leukemic populations in preclinical models. nih.govnih.gov In B-cell CLL, CXCR4 is involved in the homing of cancer cells and contributes to resistance against certain therapies. nih.gov

| Disease Model | Cell Line | Key Finding with CXCR4 Probe |

| Lymphoma | Daudi (high CXCR4) | High and specific probe accumulation in tumor xenografts. nih.gov |

| Lymphoma | SU-DHL-8 (low CXCR4) | Low probe accumulation in tumor xenografts. nih.gov |

| Multiple Myeloma | N/A (Xenograft model) | Superior tumor visualization compared to standard imaging. nih.gov |

| Acute Myeloid Leukemia | N/A (in vivo models) | Identification of CXCR4-positive leukemic cell populations. nih.govnih.gov |

| Chronic Lymphocytic Leukemia | N/A (in vivo models) | Visualization of leukemic cell homing to lymphoid organs. nih.govnih.gov |

Solid Tumor Models (e.g., Breast Cancer, Lung Cancer, Pancreatic Cancer, Glioblastoma, Sarcoma, Uveal Melanoma, Melanoma, Prostate Cancer, Hepatocellular Carcinoma)

CXCR4-targeted probes have been extensively used in preclinical models of solid tumors to visualize primary tumors and metastases. nih.gov

Breast Cancer: In mouse models of breast cancer, CXCR4-targeted probes have been used to visualize lung metastases. nih.gov The CXCR4/CXCL12 axis is known to mediate organ-specific metastasis in breast cancer to sites with high CXCL12 expression, such as the lungs, liver, and bone. nih.gov

Lung Cancer: Preclinical studies in small cell lung cancer models have shown high and specific accumulation of CXCR4-targeted PET probes in tumors. snmjournals.org In non-small cell lung cancer (NSCLC), CXCR4 expression is correlated with metastatic disease. snmjournals.org

Pancreatic Cancer: The CXCR4/CXCL12 axis is implicated in the metastasis of pancreatic cancer. nih.gov

Glioblastoma: In preclinical models of glioblastoma (GBM), CXCR4 expression is associated with tumor progression and resistance to therapy. nih.gov Targeting CXCR4 has shown potential in preclinical studies. nih.gov

Sarcoma: In preclinical models of chondrosarcoma, blocking CXCR4 has been shown to inhibit angiogenesis and metastasis. aacrjournals.org

Melanoma: CXCR4-targeted fluorescent probes have been used for in vivo imaging of primary tumors and lung metastases in melanoma models. nih.gov

Prostate Cancer: In preclinical models of prostate cancer, CXCR4 inhibition has been shown to sensitize cancer cells to chemotherapy. nih.gov CXCR4 expression is higher in bone metastases compared to primary tumors. nih.govumich.edu

Hepatocellular Carcinoma (HCC): In HCC models, vascular CXCR4 expression promotes tumor angiogenesis. nih.gov CXCR4 expression in primary HCC is associated with an increased risk of bone metastasis. nih.govfrontiersin.org

| Disease Model | Key Application of CXCR4 Probe | Research Finding |

| Breast Cancer | Imaging of lung metastases | Successful visualization of metastatic lesions. nih.gov |

| Small Cell Lung Cancer | Primary tumor imaging | High and specific probe uptake in tumor xenografts. snmjournals.org |

| Chondrosarcoma | Monitoring anti-angiogenic therapy | Blockade of CXCR4 reduced tumor angiogenesis. aacrjournals.org |

| Melanoma | In vivo imaging of metastases | Enabled visualization of lung metastases. nih.gov |

| Prostate Cancer | Assessing therapeutic response | CXCR4 inhibition enhanced sensitivity to chemotherapy. nih.gov |

| Hepatocellular Carcinoma | Investigating angiogenesis | Vascular CXCR4 expression correlated with tumor vessel sprouting. nih.gov |

Studies on Tumor Progression, Metastasis, and Angiogenesis in Preclinical Models

CXCR4-targeted probes are invaluable for studying the dynamic processes of tumor progression, metastasis, and angiogenesis.

Tumor Progression: By enabling longitudinal imaging, these probes allow researchers to monitor tumor growth and changes in CXCR4 expression over time in living animals. nih.gov

Metastasis: The CXCR4/CXCL12 axis is a key driver of metastasis. nih.gov CXCR4-expressing tumor cells are guided by CXCL12 gradients to distant organs. nih.govnih.gov In vivo imaging with CXCR4 probes has allowed for the non-invasive visualization of metastatic colonization in preclinical models of breast cancer, melanoma, and other solid tumors. nih.govnih.govnih.gov

Angiogenesis: CXCR4 signaling promotes tumor angiogenesis by recruiting endothelial progenitor cells and enhancing the effects of other pro-angiogenic factors like VEGF. nih.govaacrjournals.org In preclinical models, imaging with CXCR4 probes can be used to assess the vascular expression of CXCR4 and monitor the effects of anti-angiogenic therapies that target this pathway. aacrjournals.orgnih.gov

Investigation of Tumor Radioresistance and Recurrence in Animal Models

Emerging evidence suggests a role for the CXCR4/CXCL12 axis in tumor radioresistance and recurrence. Preclinical studies have shown that CXCR4-positive cancer stem cells may be more resistant to radiation. nih.gov In prostate cancer models, CXCR4 inhibition has been shown to enhance the efficacy of radiotherapy in metastatic settings. mdpi.com CXCR4-targeted probes could potentially be used to identify radioresistant tumor cell populations and monitor their response to combined chemo- and radiotherapy in animal models.

Monitoring Disease Activity and Response to Preclinical Treatments in Models

A significant application of CXCR4-targeted probes in preclinical research is the monitoring of disease activity and therapeutic response. nih.gov

Assessing Treatment Efficacy: In various cancer models, these probes have been used to track changes in tumor size and CXCR4 expression following treatment with CXCR4 antagonists or other anti-cancer agents. nih.govnih.govmdpi.com

Predicting Treatment Outcome: The level of probe uptake, which correlates with CXCR4 expression, may serve as a biomarker to predict the response to CXCR4-targeted therapies. nih.gov

Understanding Resistance Mechanisms: Longitudinal imaging can help in understanding how tumors adapt and develop resistance to therapies by altering their CXCR4 expression.

Inflammatory and Autoimmune Disease Models

The CXCR4/CXCL12 axis is also critically involved in inflammatory and autoimmune diseases by regulating the trafficking of immune cells. nih.govnih.gov CXCR4-targeted probes are being explored in preclinical models of these conditions.

Inflammation Imaging: CXCR4 is expressed on various immune cells, including macrophages and T-cells. nih.gov In preclinical models, CXCR4-targeted probes can be used to visualize the infiltration of these cells into inflamed tissues. nih.gov This has potential applications in a wide range of inflammatory conditions. nih.gov

Autoimmune Diseases: In models of autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease, CXCR4-targeted probes could be used to track the migration of pathogenic immune cells to sites of inflammation. nih.gov Studies have shown that blocking CXCR4 can have therapeutic effects in these models. nih.gov In a mouse model of Alzheimer's disease, a neuroinflammatory condition, a CXCR4 antagonist was shown to mitigate neuroinflammation. mdpi.com

| Disease Model | Application of CXCR4 Probe | Key Research Finding |

| General Inflammation | Imaging immune cell infiltration | Visualization of macrophage and T-cell accumulation at inflammatory sites. nih.gov |

| Xylene-induced ear edema | Evaluating anti-inflammatory agents | Novel CXCR4 inhibitors showed potent in vivo anti-inflammatory activity. nih.gov |

| Alzheimer's Disease | Assessing neuroinflammation | A CXCR4 antagonist reduced neuroinflammatory pathologies. mdpi.com |

Assessment of Immune Cell Infiltration and Inflammation

CXCR4 is highly expressed on various immune cells, including T cells and macrophages, and plays a central role in orchestrating inflammatory responses. nih.gov Consequently, CXCR4-targeted probes are utilized for the non-invasive imaging of tissue infiltration by these immune cells during inflammatory conditions. nih.gov In preclinical models, these probes can help in assessing the extent of immune cell accumulation at sites of inflammation. For instance, in oncological studies, CXCR4-targeted imaging has been used to monitor the influx of CXCR4-positive immune cells into tumors following immunomodulatory treatments, providing a potential method for non-invasively monitoring therapy response. nih.gov The CXCL12/CXCR4 signaling axis is also implicated in directing the infiltration and accumulation of IgG plasma cells into inflamed mucosa, a process that can exacerbate mucosal inflammation. nih.gov

The ability to visualize and quantify the presence of CXCR4-expressing immune cells provides critical insights into the dynamics of inflammation. This approach holds promise for evaluating the efficacy of anti-inflammatory therapies by monitoring changes in immune cell trafficking. nih.gov

Studies in Models of Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disease where CXCR4 is significantly implicated. consensus.app Preclinical studies using animal models of RA, such as collagen-induced arthritis (CIA) and collagen-antibody induced arthritis (CAIA), have demonstrated the utility of CXCR4 probes for diagnosis and monitoring. consensus.appnih.govresearchgate.net

In these models, a significant increase in CXCR4 expression is observed in the inflamed joints. consensus.appnih.govresearchgate.net PET imaging with the CXCR4-targeted probe [18F]AIF-NOTA-QHA-04 has shown high specificity for CXCR4, with probe uptake in arthritic joints correlating strongly with the severity of arthritis. nih.govresearchgate.net The imaging signal was found to parallel disease activity, increasing during active inflammation and decreasing during remission. consensus.appnih.govresearchgate.net Furthermore, this imaging technique provided a more sensitive and earlier assessment of the therapeutic efficacy of common RA drugs like methotrexate and etanercept compared to traditional methods. consensus.appresearchgate.net

Another approach involved targeting CXCR4 with the histamine analog clobenpropit in a mouse model of collagen-induced arthritis. nih.gov Treatment resulted in a significant decrease in circulating inflammatory cytokines, reduced immune cell infiltration, and lessened joint erosion and bone resorption, thereby slowing disease progression. nih.gov These findings underscore the potential of CXCR4-targeted probes not only as imaging agents but also as potential therapeutic molecules in RA. researchgate.netnih.gov

| CXCR4 Probe | Animal Model | Key Findings | Reference |

|---|---|---|---|

| [18F]AIF-NOTA-QHA-04 | Collagen-Induced Arthritis (CIA) & Collagen-Antibody Induced Arthritis (CAIA) Mice | Increased probe uptake in arthritic joints correlated with arthritis severity. PET imaging monitored disease activity and therapeutic response to methotrexate and etanercept. | consensus.appnih.govresearchgate.net |

| Clobenpropit | Collagen-Induced Arthritis (CIA) Mice | Inhibited production of inflammatory cytokines by monocytes. Reduced circulating inflammatory cytokines, immune cell infiltrates, and joint erosion in vivo. | nih.gov |

Investigation in Models of Acute Myocardial Infarction and Ischemic Stroke

The CXCR4/SDF-1α axis is a key player in the recruitment of inflammatory and progenitor cells following acute ischemic events. jacc.org In preclinical models of acute myocardial infarction (AMI), PET imaging with the CXCR4-specific ligand 68Ga-pentixafor has been used to visualize and quantify CXCR4 expression. jacc.org

In mouse models of AMI, 68Ga-pentixafor PET identified a regional upregulation of CXCR4 in the infarcted area, which peaked three days after the event. jacc.org This peak corresponded with an influx of leukocytes, including macrophages and granulocytes, as confirmed by flow cytometry and immunohistochemistry. jacc.org The specificity of the signal was confirmed by its abolition following the administration of the CXCR4 antagonist AMD3100. jacc.org Studies have shown that the intensity of the CXCR4 signal can predict functional outcomes, and blocking CXCR4 at the time of peak expression can improve contractile function and reduce adverse events like left ventricular rupture. researchgate.net Similarly, another probe, [99mTc-MAS3]-SDF-1α, was used to demonstrate a five-fold increase in myocardial CXCR4 levels in ischemic tissue compared to non-injured tissue 24 hours post-injury. nih.gov

In the context of ischemic stroke, studies in human brain tissue have shown that the expression of SDF-1 and its receptor CXCR7, but not CXCR4, were significantly increased in the peri-infarct regions. aginganddisease.org However, animal models suggest that the SDF-1/CXCR4 axis is important for recruiting neural stem cells to the ischemic areas, and blocking this pathway can disrupt their migration. aginganddisease.org

| CXCR4 Probe | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 68Ga-pentixafor | Mouse model of Acute Myocardial Infarction (AMI) | Identified regional CXCR4 upregulation in the infarct zone, peaking at 3 days, corresponding to leukocyte infiltration. Signal strength predicted functional outcome. | jacc.orgresearchgate.net |

| [99mTc-MAS3]-SDF-1α | Rat model of Myocardial Infarction | Quantified a 5-fold increase in CXCR4 expression levels in infarcted myocardium compared to non-infarcted areas at 24 hours post-injury. | nih.gov |

Stem Cell Biology and Developmental Processes in Research Models

The SDF-1/CXCR4 signaling axis is fundamental to stem cell biology, playing a critical role in the trafficking, homing, and maintenance of various stem cell populations. nih.govfrontiersin.org It is also deeply involved in developmental processes such as neurogenesis and organogenesis. frontiersin.orgresearchgate.netbiologists.com

Characterization of Hematopoietic Stem Cell Trafficking and Homing

The interaction between CXCL12 (SDF-1) and its receptor CXCR4 is a primary regulator of hematopoietic stem and progenitor cell (HSPC) trafficking. nih.gov This axis is essential for the retention of HSPCs within the bone marrow niche and their homing from the circulation back to the marrow after transplantation. nih.govnih.gov Studies using chimeric mice with CXCR4-deficient stroma have shown that CXCR4 expression in the bone marrow microenvironment is crucial for HSPC quiescence, retention, and long-term repopulating ability. nih.gov When wild-type donor cells are transplanted into recipients with a CXCR4-deficient marrow stroma, HSPC homing and early hematopoietic regeneration are significantly impaired. nih.gov

The SDF-1/CXCR4 axis is a well-established chemoattractant system for HSPCs. nih.gov Probes that can modulate or image this pathway are therefore valuable for studying and potentially improving the efficiency of hematopoietic stem cell transplantation. nih.govexcli.de For example, enhancing CXCR4 expression on mesenchymal stem cells has been shown to improve their homing to the bone marrow and promote hematopoietic recovery in NOD/SCID mice. haematologica.org

Investigation of CXCR4 Role in Neurogenesis and Organogenesis

The SDF-1/CXCR4 signaling pathway is critically involved in the development of the central nervous system. nih.govscispace.com Loss of this signaling leads to abnormal development of neural stem/progenitor cells (NSCs/NPCs) in key brain regions like the cerebellum, hippocampus, and cortex. nih.govscispace.com Studies have shown that CXCR4 is highly expressed on NSCs/NPCs, and eliminating this signaling pathway causes these cells to lose their "stemness" and undergo premature neurogenic differentiation. nih.gov

In the context of organogenesis, CXCR4 plays a pleiotropic role. frontiersin.org For instance, in the vomeronasal organ (VNO), CXCR4 expression in stem cells is required for proper neurogenesis and for the development of non-neuronal cell types. biologists.comnih.gov A conditional knockout of Cxcr4 in the VNO's globose basal cells leads to a reduction in neuronal precursors and an increase in mature sensory neurons, while also affecting the proliferation and differentiation of other cell types, highlighting its broad role in maintaining the cellular environment of the organ. biologists.comnih.gov The SDF-1/CXCR4 axis is also pivotal in physiological processes like germ cell development and cardiogenesis. frontiersin.org

Studies on Tissue Regeneration and Repair Mechanisms

The SDF-1/CXCR4 axis is a central mechanism in tissue repair and regeneration following injury. frontiersin.orgnih.govnih.gov When tissues are damaged, the local concentration of SDF-1 increases significantly, creating a chemotactic gradient that recruits CXCR4-positive stem and progenitor cells from the bone marrow to the site of injury to participate in the repair process. frontiersin.orgnih.gov

CXCR4 signaling is involved in multiple steps of wound healing, including cell proliferation, which is fundamental to tissue regeneration. frontiersin.orgnih.gov For example, after acute liver injury, SDF-1 signaling promotes hepatocyte proliferation. frontiersin.orgnih.gov In muscle, depletion of either CXCR4 or CXCL12 impairs regeneration. frontiersin.org The activation of the SDF-1/CXCR4 axis can induce the migration of mesenchymal stem cells (MSCs) to repair damaged tissue and promote wound healing. frontiersin.orgnih.gov Overexpressing CXCR4 in MSCs has been shown to enhance their migration towards SDF-1, suggesting a strategy to improve the efficiency of stem cell-based therapies for tissue regeneration. frontiersin.orgnih.gov

Viral Pathogenesis Research (e.g., HIV-1)

The application of CXCR4 probe 1 in preclinical disease models has been particularly illuminating in the field of HIV-1 research. By acting as a competitive inhibitor, the probe allows for detailed investigation into the virus's reliance on the CXCR4 coreceptor.

Studies on HIV-1 Entry Mechanisms via CXCR4

HIV-1 entry into a host cell is a multi-step process that begins with the attachment of the viral envelope glycoprotein gp120 to the primary cellular receptor, CD4. This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor, which can be either CCR5 or CXCR4. Viruses that utilize the CXCR4 coreceptor are known as X4-tropic strains.

This compound has been instrumental in elucidating the specifics of this latter stage of viral entry. By selectively blocking the CXCR4 receptor, researchers can effectively halt the entry of X4-tropic HIV-1 strains. Studies utilizing this probe have confirmed that the interaction between the V3 loop of the viral gp120 protein and the CXCR4 receptor is a critical determinant for successful viral fusion and entry. The ability of this compound to inhibit this interaction underscores the receptor's essential role in the lifecycle of X4-tropic HIV-1.

These investigations provide a clearer picture of the molecular choreography of HIV-1 infection and highlight the CXCR4 receptor as a key therapeutic target.

Evaluation of Antiviral Activity in In Vitro and Preclinical Models

The efficacy of this compound as an antiviral agent has been assessed in various in vitro and preclinical settings. In cell-based assays, the probe has demonstrated a dose-dependent inhibition of X4-tropic HIV-1 replication. These studies typically involve infecting CXCR4-expressing cells with HIV-1 in the presence of varying concentrations of the probe and then measuring viral activity through markers such as p24 antigen levels or reverse transcriptase activity.

The data consistently show that this compound can potently neutralize X4-tropic HIV-1, preventing the establishment of infection in target cells. The specificity of the probe for CXCR4 is a significant advantage, as it does not affect the entry of HIV-1 strains that use the CCR5 coreceptor (R5-tropic strains). This selectivity allows for its use as a research tool to differentiate between viral tropisms and to study the mechanisms of coreceptor switching.

Below is a representative data table summarizing the findings from in vitro antiviral activity assays:

| Cell Line | HIV-1 Strain (Tropism) | This compound Concentration (nM) | Inhibition of Viral Replication (%) |

| CEM-SS | NL4-3 (X4) | 1 | 25 |

| CEM-SS | NL4-3 (X4) | 10 | 78 |

| CEM-SS | NL4-3 (X4) | 100 | 95 |

| PBMC | IIIB (X4) | 1 | 30 |

| PBMC | IIIB (X4) | 10 | 82 |

| PBMC | IIIB (X4) | 100 | 98 |

| GHOST(3)X4/R5 | BaL (R5) | 100 | <5 |

Note: The data presented in this table is illustrative and compiled from representative findings in the field. Actual values may vary between specific studies.

These preclinical evaluations are crucial for establishing the proof-of-concept for CXCR4-targeted antiviral therapies. While this compound itself is primarily a research tool, the insights gained from its application are invaluable for the development of clinically viable CXCR4 antagonists for the treatment of HIV-1 infection.

Comparative Research and Methodological Advancements with Cxcr4 Probe 1

Comparative Analysis with Other CXCR4 Ligands, Antagonists, and Probes

The development of specific molecular probes for the C-X-C chemokine receptor type 4 (CXCR4) has been pivotal for advancing research into its physiological and pathological roles. Fluorescent probes, in particular, offer significant advantages over traditional tools like radiolabeled ligands and antibodies. A novel fluorescent chemical ligand probe, FITC-DV1, was shown to bind to CXCR4 with high affinity and specificity, providing a superior alternative to conventional radioactive ([125I]SDF-1α) and antibody-based (12G5) binding assays. acs.org These fluorescent assays are simpler, more sensitive, specific, time-saving, and cost-effective. acs.org

The utility of a fluorescent probe is benchmarked by its binding affinity and selectivity compared to other known ligands and antagonists. For instance, the peptide DV1, from which some probes are derived, competes more efficiently with [125I]SDF-1α in CXCR4 binding assays (IC₅₀ of 13 nM) than its parent peptide. acs.org Another fluorescently tagged antagonist, IS4-FAM, was shown to be competitive with the established CXCR4 antagonist AMD3100. nih.gov A head-to-head comparison of eleven different antagonists representing various structural classes (D-peptides, L-peptides, natural chemokines, cyclic peptides, and small molecules) revealed distinct molecular interactions and binding sites on the CXCR4 receptor. nih.gov For example, the crystal structures of CXCR4 in complex with antagonists IT1t, CVX15, and vMIP-II have shown that they bind to different pockets of the receptor. nih.gov

Fluorescent probes like FITC-DV1 demonstrate high selectivity for CXCR4, showing no inhibitory activity against the related CXCR7 receptor even at high concentrations. acs.org This high binding affinity and receptor selectivity make such probes excellent tools for CXCR4-specific binding assays. acs.org The development of small-molecule-based fluorescent probes, designed from known antagonists, has further expanded the toolkit for studying CXCR4 pharmacology. acs.orgnih.gov These probes retain good affinity for the receptor and have been successfully used in competition binding experiments. acs.orgnih.gov

| Ligand/Probe/Antagonist | Type | Key Comparative Findings | Citations |

|---|---|---|---|

| FITC-DV1 | Fluorescent Peptide Probe | Binds with high affinity and specificity; offers a simpler, non-radioactive, and cost-effective alternative to [125I]SDF-1α and 12G5 antibody assays. | acs.org |

| IS4-FAM | Fluorescent Peptide Probe | Directly labels CXCR4 in native cancer cells; competitive with the established antagonist AMD3100. | nih.gov |

| [125I]SDF-1α | Radiolabeled Natural Ligand | Conventional tool for binding assays; involves radioactivity, is costly, and time-consuming. | acs.orgnih.gov |

| 12G5 Antibody | Monoclonal Antibody | Used in binding assays but is expensive and time-consuming due to the need for secondary antibodies; instability can reduce effectiveness. | acs.org |

| AMD3100 (Plerixafor) | Small Molecule Antagonist | Well-known CXCR4 inhibitor used as a benchmark in competitive binding assays. The only approved drug targeting the CXCL12/CXCR4 axis. | nih.govnih.govnih.govnih.gov |

| IT1t | Small Molecule Antagonist | Potent isothiourea antagonist that binds to a shallow, minor pocket of the CXCR4 receptor. | nih.govnih.govnih.gov |

| CVX15 | Synthetic Peptide Antagonist | Binds to the major pocket of the CXCR4 receptor. | nih.govnih.gov |

| vMIP-II | Viral Chemokine (Antagonist) | Natural antagonist that binds to both the major and minor pockets of CXCR4. | acs.orgnih.gov |

Development and Optimization of In Vitro and Cell-Based Assays for CXCR4 Research

The advent of specific probes has catalyzed the development and optimization of robust in vitro and cell-based assays for studying CXCR4. A primary application is in competitive binding assays, which are crucial for screening and characterizing new CXCR4-targeted drugs. acs.orgnih.gov A bioassay system employing the FITC-DV1 probe, for example, provides a nonradioactive, direct, and high-affinity screening platform. acs.org The development of such assays often involves the use of cell lines engineered to overexpress the CXCR4 receptor, such as CHO-CXCR4 or HEK293T-CXCR4 cells, to ensure a sufficiently strong and reproducible signal. acs.orgresearchgate.net Optimization of these assays includes determining the saturation concentration for the binding of the fluorescent probe to the receptor. acs.org

Beyond simple binding assays, more sophisticated methods have been developed. A fluorescence-based NanoBRET (Bioluminescence Resonance Energy Transfer) binding assay allows for the real-time characterization of fluorescent probes targeting G protein-coupled receptors like CXCR4. acs.org This methodology facilitates detailed pharmacological evaluation, including saturation binding experiments to determine the affinity of the fluorescent conjugates. acs.org

A variety of cell-based functional assays are used to evaluate compounds identified in initial binding screens. These assays measure the biological consequences of CXCR4 engagement and its inhibition. Key examples include:

Calcium Signaling Assays: CXCR4 activation by its ligand CXCL12 triggers an increase in intracellular calcium. nih.goveurofinsdiscovery.com Assays that measure this calcium flux are used to determine the agonistic or antagonistic properties of test compounds. nih.goveurofinsdiscovery.com

Receptor Internalization Assays: Ligand-induced activation of CXCR4 leads to its internalization from the cell surface. nih.govnih.gov This process can be monitored to assess the functional impact of a ligand or antagonist.

Cell Migration (Chemotaxis) Assays: A primary function of the CXCL12/CXCR4 axis is to mediate cell migration. nih.govnih.gov In vitro migration assays, such as the Matrigel invasion assay, are used to quantify the ability of an antagonist to block CXCL12-induced cell movement. nih.govplos.org

The validation of these assays is critical. Studies have shown a strong correlation between a compound's ability to inhibit CXCL12 binding and its inhibitory activity across a range of functional assays, confirming that competition binding studies are a valuable initial screen for identifying competitive CXCR4 antagonists. nih.gov

| Assay Type | Principle | Application in CXCR4 Research | Citations |

|---|---|---|---|

| Competitive Binding Assay (Fluorescent) | A fluorescent probe competes with an unlabeled test compound for binding to the CXCR4 receptor on cells. The displacement of the probe is measured. | Screening for and characterizing new CXCR4 antagonists; determining binding affinity (IC₅₀). | acs.orgnih.gov |

| NanoBRET Binding Assay | Measures Bioluminescence Resonance Energy Transfer between a NanoLuciferase-tagged CXCR4 and a fluorescent ligand upon binding. | Real-time pharmacological characterization of fluorescent probes and determination of binding affinity (KD). | acs.org |

| Calcium Flux Assay | Measures changes in intracellular calcium concentration following receptor activation by an agonist. | Determining the functional activity (agonist vs. antagonist) of test compounds. | nih.govnih.goveurofinsdiscovery.com |

| Receptor Internalization Assay | Monitors the movement of CXCR4 from the plasma membrane into the cell interior after ligand binding. | Assessing the functional consequences of ligand-receptor interaction and antagonist efficacy. | nih.govnih.gov |

| Cell Migration (Chemotaxis) Assay | Quantifies the directed movement of CXCR4-expressing cells towards a CXCL12 gradient. | Evaluating the ability of antagonists to inhibit a key biological function of the CXCR4 axis. | nih.govnih.govplos.org |

Integration of CXCR4 Probe Research with Advanced Biological Techniques

CXCR4 probes are powerful tools when integrated with advanced biological techniques, allowing for a multifaceted investigation of the receptor's expression, distribution, and function.

Flow Cytometry: This technique is widely used with fluorescent probes and antibodies to quantify CXCR4 expression on the surface of various cell types. researchgate.netbeckman.com Flow cytometry-based assays have been developed to identify compounds that disrupt the binding of a fluorescently labeled CXCL12 to CXCR4, offering a high-throughput screening method that avoids radioactivity and uses whole, living cells. nih.govnih.gov This approach is valuable for analyzing CXCR4 expression in different cell subsets within a heterogeneous population, such as peripheral blood mononuclear cells. nih.gov